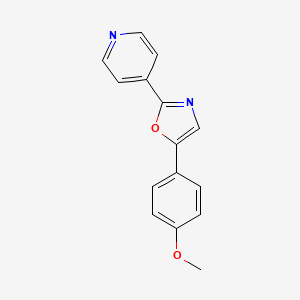

5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-pyridin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPGMAGRTBRFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347294 | |

| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96753-33-2 | |

| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

Yield and Selectivity:

- Typical yields: 70–85%.

- Regioselectivity ensured by the electron-donating methoxy group, favoring 5-substitution.

Alternative Multi-Step Synthesis via Suzuki Coupling

A hybrid approach combines oxazole synthesis with cross-coupling:

Step 1: Bromination of 5-(4-Methoxyphenyl)oxazole

Step 2: Suzuki-Miyaura Coupling

- Conditions :

- Yield : 60–70%.

Comparative Data Table: Synthesis Routes

| Method | Starting Materials | Key Reagents/Catalysts | Yield | Advantages |

|---|---|---|---|---|

| Van Leusen + C2-Arylation | 4-Methoxybenzaldehyde, TosMIC, 4-bromopyridine | K₂CO₃, Pd(acac)₂, Cs₂CO₃ | 50–60% | High regioselectivity, fewer steps |

| Suzuki Coupling | 2-Bromo-5-(4-methoxyphenyl)oxazole, pyridin-4-ylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 60–70% | Compatible with sensitive substrates |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the oxazole ring or the pyridinyl group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Reduced oxazole or pyridinyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is used as a building block in organic synthesis

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications in the electronics and pharmaceutical industries.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivative being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

- PC-046 [5-(4-Methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole]: This analog introduces a 3-methoxyphenyl group on the pyridine ring. Unlike the target compound, PC-046 demonstrated potent inhibition of protein kinases (e.g., tyrosine receptor kinase B, Pim-1) and reduced MiaPaca-2 pancreatic tumor growth by 80% in mice. Its plasma half-life is 7.5 hours, achieving cytotoxic concentrations (~3 μM) in vivo . Key Difference: The additional methoxy group enhances kinase inhibition but reduces selectivity for DPC-4-deleted pancreatic cancer cells compared to UA-62784 (a fluorenone-based lead compound) .

Unsubstituted Pyridin-4-yl (Target Compound) :

The absence of a methoxy group on the pyridine ring may reduce kinase inhibition potency but could improve selectivity or alter mechanisms of action. Fluorescence studies show its Stokes shift increases with solvent polarity, suggesting utility in imaging applications .

Table 1: Pyridine Ring Substituent Effects

Aryl Group Variations on the Oxazole Core

- 5-(4-Fluorophenyl)oxazole (Compound III.3): Synthesized via similar methods, replacing methoxyphenyl with fluorophenyl reduces electron-donating effects.

- 5-(4-Chlorophenyl)-2-(p-tolyl)-4H-pyrrolo[2,3-d]oxazole (3m) :

A pyrrolooxazole derivative with a chlorophenyl group. While structurally distinct, it shares aromatic substituent motifs but lacks pyridinyl groups, emphasizing the role of heteroaromatic interactions .

Table 2: Aryl Group Comparison

Heterocycle Core Modifications

- 1,3,4-Oxadiazole Derivatives (Compounds 116–118) :

Compounds like 2-(4-nitrobenzylidene)-5-(pyridin-4-yl)-1,3,4-oxadiazole exhibit cytotoxic activity (IC₅₀: 1.1–1.5 μM) comparable to standard drugs. The oxadiazole core, unlike oxazole, may enhance π-stacking interactions with cancer targets . - Imidazole Derivatives (Compound 2) :

N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide incorporates similar substituents but targets different pathways, underscoring the impact of core heterocycles on bioactivity .

Table 3: Heterocycle Core Influence

Pharmacokinetic and Physicochemical Properties

- PC-046 : Achieves plasma concentrations >3 μM in mice with a 7.5-hour half-life, suitable for sustained therapy .

- Fluorescence Properties: The target compound’s Stokes shift correlates with solvent dielectric constant, a trait shared with analogs like 2-(4-pyridyl)-5-(4-N,N-dimethylaminophenyl)oxazole, which exhibits even larger shifts due to electron-donating groups .

Biological Activity

The compound 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole is a member of the oxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen, which is characteristic of oxazole derivatives. The methoxy group at the para position of the phenyl ring enhances solubility and biological interactions, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Oxazole derivatives typically modulate enzyme activity through non-covalent interactions, influencing pathways associated with cancer, inflammation, and other diseases. Specific mechanisms may include:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and metabolic regulation .

- Receptor Modulation : These compounds can also act as ligands for various receptors, thereby modulating signaling pathways that influence cell proliferation and survival .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research has shown that oxazole derivatives can induce apoptosis in various cancer cell lines. For instance, studies indicate that modifications to the oxazole scaffold can enhance cytotoxicity against human cancer cells, with IC50 values often in the micromolar range .

- Antimicrobial Properties : Oxazole derivatives have demonstrated effectiveness against bacterial and fungal strains. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents .

- Anti-inflammatory Effects : Some oxazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups like methoxy enhances the compound's activity by improving solubility and receptor binding affinity.

- Positioning of Functional Groups : The location of substituents on the oxazole ring significantly influences biological outcomes. For example, modifications at positions 2 or 5 can alter potency against specific targets .

Case Studies

-

Antitumor Activity : A study evaluated various 5-(4-methoxyphenyl)-oxazole derivatives against a panel of human cancer cell lines. The findings indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values ranging from 1 to 10 µM against colorectal and breast cancer cells .

Compound Cell Line IC50 (µM) A HeLa 5.0 B MCF7 3.2 C HCT116 1.8 -

Antimicrobial Activity : Another study investigated the antibacterial properties of oxazole derivatives against various strains of bacteria. The results demonstrated effective inhibition with MIC values indicating strong potential for therapeutic applications .

Compound MIC (µg/ml) Target Organism D 1.6 Staphylococcus aureus E 0.8 Escherichia coli F 3.2 Candida albicans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.